Caffeyl alcohol

Catalog No.
S626465
CAS No.
3598-26-3
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caffeyl alcohol

CAS Number

3598-26-3

Product Name

Caffeyl alcohol

IUPAC Name

4-[(E)-3-hydroxyprop-1-enyl]benzene-1,2-diol

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h1-4,6,10-12H,5H2/b2-1+

InChI Key

ZCKDCRKBURQZPT-OWOJBTEDSA-N

SMILES

C1=CC(=C(C=C1C=CCO)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CCO)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/CO)O)O

Understanding Lignin Biosynthesis

Lignin is a complex polymer that provides structural support and defense mechanisms for plants. Caffeyl alcohol acts as a precursor molecule in lignin biosynthesis. Researchers have used caffeyl alcohol to study the enzymatic pathways involved in lignin formation. By investigating how enzymes like peroxidases convert caffeyl alcohol into radicals, scientists can gain insights into the regulation and control of lignin production []. This knowledge is crucial for understanding plant development, defense mechanisms, and potential manipulation of lignin content for biofuel production.

A Unique Polymer: C-lignin

Recently, research has identified a unique type of lignin called C-lignin, composed solely of caffeyl alcohol units linked together []. This discovery challenges the traditional understanding of lignin structure, which typically involves three different monolignols. Studying C-lignin formation in vanilla and cactus seeds helps researchers understand the diversity and flexibility of lignin biosynthesis pathways in nature. This knowledge could lead to the identification of novel genes and enzymes involved in lignin formation, paving the way for future advancements in plant genetic engineering.

Caffeyl alcohol is an organic compound with the chemical formula  HO 2C6H3 4 CH CH CH2OH\text{ HO }_2\text{C}_6\text{H}_3\text{ 4 CH CH CH}_2\text{OH}. It appears as a colorless solid and is structurally related to catechol through the attachment of an allyl alcohol group. Caffeyl alcohol serves as a precursor to coniferyl alcohol and plays a crucial role in the formation of C-lignin, which is characterized by its unique polymerization properties and structural stability due to benzodioxane linkages .

  • Polymerization: In plants, caffeyl alcohol can polymerize to form C-lignin through oxidative enzyme reactions, primarily facilitated by laccases and class-III peroxidases. This process involves free-radical cross-coupling mechanisms that generate linear polymers composed solely of caffeyl alcohol units .
  • Conversion to Other Compounds: Caffeyl alcohol can be converted into caffeyl aldehyde through enzymatic processes involving caffeate O-methyltransferase. This conversion is essential for the biosynthesis of various lignin precursors .

Caffeyl alcohol exhibits notable biological activities:

  • Lignification: It is crucial in the lignification process within plants, contributing to the structural integrity and rigidity of plant cell walls. The polymerization of caffeyl alcohol leads to the formation of C-lignin, which provides resistance against microbial degradation and enhances water transport in vascular plants .
  • Antioxidant Properties: Some studies suggest that compounds derived from caffeyl alcohol may possess antioxidant properties, potentially contributing to plant defense mechanisms against oxidative stress .

Caffeyl alcohol can be synthesized through various methods:

  • Biosynthetic Pathway: In plants, it is synthesized from phenylalanine via a series of enzymatic reactions involving L-phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and caffeoyl-CoA O-methyltransferase (CCoAOMT) .
  • Laboratory Synthesis: Caffeyl alcohol can also be synthesized in the laboratory starting from 3,4-dihydroxybenzaldehyde. This synthetic route typically involves reduction and coupling reactions to obtain the desired product .

Caffeyl alcohol has several important applications:

  • Biomaterials: Its role in lignin biosynthesis makes it a valuable component in the production of bio-based materials with enhanced mechanical properties.
  • Chemical Feedstock: Caffeyl alcohol serves as a precursor for producing catechol derivatives and other valuable chemicals through depolymerization processes .
  • Agricultural Uses: As part of lignin, it contributes to plant resilience against pathogens and environmental stressors.

Caffeyl alcohol shares structural similarities with several other compounds involved in lignin biosynthesis. Here are some key comparisons:

CompoundStructureRole in Lignin BiosynthesisUnique Features
Coniferyl Alcohol HO 2C6H3 CH CH CH2OH\text{ HO }_2\text{C}_6\text{H}_3\text{ CH CH CH}_2\text{OH}Precursor to G/S ligninsContains methoxy groups that enhance polymerization
Sinapyl Alcohol HO 2C6H3 OCH3 CH CH CH2OH\text{ HO }_2\text{C}_6\text{H}_3\text{ OCH}_3\text{ CH CH CH}_2\text{OH}Precursor to sinapyl ligninsContains additional methoxy group
Caffeic AcidHO C6H3( OH)( OCH3)\text{HO C}_6\text{H}_3(\text{ OH})(\text{ OCH}_3)Precursor for caffeyl and coniferyl alcoholActs as a key intermediate in phenylpropanoid metabolism

Uniqueness of Caffeyl Alcohol

Caffeyl alcohol is unique due to its exclusive role in forming C-lignin without methylation at the hydroxyl groups, resulting in distinct structural properties such as lower molecular weight and higher stability compared to traditional G/S lignins. Its polymerization leads to homopolymers characterized by benzodioxane linkages, which confer resilience against degradation processes common in other types of lignin .

IUPAC Nomenclature & Systematic Identification

Caffeyl alcohol, systematically named 4-[(1E)-3-hydroxyprop-1-en-1-yl]benzene-1,2-diol, is a phenylpropanoid derivative characterized by a catechol (1,2-dihydroxybenzene) moiety linked to an allylic alcohol group. Its structure is defined by a benzene ring with hydroxyl groups at positions 3 and 4 (relative to the propenyl chain) and a trans-configured double bond (E-isomer) in the allyl side chain. The compound is also referred to as caffeoyl alcohol or 3,4-dihydroxycinnamyl alcohol in phytochemical literature.

Molecular Formula & Functional Group Analysis

The molecular formula of caffeyl alcohol is C₉H₁₀O₃, with a molecular weight of 166.17 g/mol. Key functional groups include:

  • Two phenolic hydroxyl groups (catechol structure) responsible for redox activity.
  • A propenyl (–CH=CH–CH₂OH) side chain with a primary alcohol group.
  • A conjugated double bond enabling resonance stabilization during lignin polymerization.

Table 1: Key Molecular Properties of Caffeyl Alcohol

PropertyValue
Molecular formulaC₉H₁₀O₃
Molecular weight166.17 g/mol
IUPAC name4-[(1E)-3-hydroxyprop-1-en-1-yl]benzene-1,2-diol
CAS registry number3598-26-3
Key functional groupsCatechol, allyl alcohol

Stereochemical Properties & Isomeric Forms

Caffeyl alcohol exists predominantly in the trans (E) configuration due to thermodynamic stability, as observed in lignin polymers isolated from Vanilla planifolia seed coats. The cis (Z) isomer is less common and has not been reported in natural systems. The stereochemistry of the benzodioxane linkages formed during polymerization (trans/cis ratio ~97:3) further confirms the preference for trans configurations in vivo.

Historical Context in Phytochemistry Research

Discovery in Vanilla planifolia & Cactaceae Seed Coats

Caffeyl alcohol was first identified as a lignin precursor in the seed coats of the vanilla orchid (Vanilla planifolia) and members of the Cactaceae family (e.g., Mammillaria spp.) through nuclear magnetic resonance (NMR) and thioacidolysis studies. Unlike conventional lignins composed of guaiacyl (G) and syringyl (S) units, these seed coats contain C-lignin, a homopolymer of caffeyl alcohol linked via benzodioxane bonds. This discovery challenged the traditional view of lignin as a heteropolymer and revealed metabolic flexibility in plant cell wall biosynthesis.

Table 2: Natural Occurrence of Caffeyl Alcohol-Based Lignin

Plant SpeciesTissueLignin TypeKey Reference
Vanilla planifoliaSeed coatC-lignin
Mammillaria spp.Seed coatC-lignin
Cleome hasslerianaSeed coatC/G-lignin

Evolutionary Significance in Lignin Diversification

The biosynthesis of C-lignin represents an evolutionary adaptation to specific ecological niches. In Vanilla and cacti, C-lignin’s linear homopolymeric structure enhances mechanical strength and hydrophobicity in seed coats, critical for arid environments. Phylogenetic studies suggest that the enzymatic machinery for caffeyl alcohol production—particularly caffeate O-methyltransferase (COMT) suppression and cinnamyl alcohol dehydrogenase (CAD) specialization—arose independently in multiple lineages. For example, in Cleome hassleriana, the shift from G-lignin to C-lignin during seed development is regulated by downregulation of COMT and the activation of CAD5, which preferentially reduces caffealdehyde to caffeyl alcohol. This metabolic rerouting highlights the plasticity of phenylpropanoid pathways in land plants.

XLogP3

1.1

Wikipedia

Caffeyl alcohol
(E)-caffeyl alcohol

Dates

Modify: 2023-08-15

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